(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
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Overview
Description
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone is a complex organic compound that features both oxazole and thiazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the formation of the oxazole ring followed by the introduction of the thiazolidine moiety. Specific reagents, catalysts, and conditions would be required for each step, such as the use of strong acids or bases, heating, and purification techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone may undergo various types of chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfone.
Reduction: Reduction of oxazole ring.
Substitution: Electrophilic or nucleophilic substitution on the oxazole or thiazolidine rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound might be studied for its potential biological activity, such as antimicrobial, antifungal, or anticancer properties. Its unique structure could interact with biological targets in novel ways.
Medicine
In medicine, derivatives of this compound could be explored as potential therapeutic agents. The presence of both oxazole and thiazolidine rings might confer unique pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential stability and reactivity.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1,3-oxazol-4-yl)methanone: Lacks the thiazolidine ring.
(2-Sulfanylidene-1,3-thiazolidin-3-yl)methanone: Lacks the oxazole ring.
(2-Methyl-1,3-oxazol-4-yl)(2-thioxo-1,3-thiazolidin-3-yl)methanone: Similar structure but with a different sulfur oxidation state.
Uniqueness
The uniqueness of (2-Methyl-1,3-oxazol-4-yl)(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone lies in the combination of both oxazole and thiazolidine rings, which might confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
90071-65-1 |
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Molecular Formula |
C8H8N2O2S2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C8H8N2O2S2/c1-5-9-6(4-12-5)7(11)10-2-3-14-8(10)13/h4H,2-3H2,1H3 |
InChI Key |
ZLLDFAZCHHIWPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCSC2=S |
Origin of Product |
United States |
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